Hexanenitrile, 5,6-dihydroxy-, (S)-
Description
Hexanenitrile, 5,6-dihydroxy-, (S)- is a chiral nitrile derivative featuring hydroxyl groups at positions 5 and 6 on a six-carbon chain. The (S)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
90472-96-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(5S)-5,6-dihydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-3,5H2/t6-/m0/s1 |
InChI Key |
NDJNMYLHXMCVJM-LURJTMIESA-N |
Isomeric SMILES |
C(CC#N)C[C@@H](CO)O |
Canonical SMILES |
C(CC#N)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanenitrile, 5,6-dihydroxy-, (S)- can be achieved through several methods. One common approach involves the hydroxylation of hexanenitrile using specific catalysts and reagents. The reaction typically requires controlled conditions, including temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Hexanenitrile, 5,6-dihydroxy-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexanenitrile, 5,6-dihydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanedione.
Reduction: Formation of hexylamine.
Substitution: Formation of hexyl ethers or esters.
Scientific Research Applications
Hexanenitrile, 5,6-dihydroxy-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanenitrile, 5,6-dihydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
*Inferred from structure; †Estimated based on analogous compounds.
Key Observations:
- Hydroxy vs. Amino/Fluoro Groups: The dihydroxy variant is more polar than amino- or fluoro-substituted nitriles, enhancing solubility in polar solvents. Fluorinated derivatives (e.g., 5,5,6,6,6-Pentafluorohexanenitrile) exhibit greater thermal stability due to strong C-F bonds but reduced biocompatibility .
- Stereochemical Purity : Enzymatic methods for 5-(S)-hydroxyhexanenitrile achieve >99% e.e., a benchmark for the dihydroxy compound’s synthesis .
Key Observations:
- Enzymatic approaches (e.g., hydrolases) are critical for achieving high enantiomeric purity in hydroxy-substituted nitriles, whereas fluorinated or aryl-substituted derivatives rely on traditional organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
